molecular formula C25H27ClN6O2 B5776158 8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B5776158
M. Wt: 479.0 g/mol
InChI Key: NPLGEOLUGKVOOD-UHFFFAOYSA-N
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Description

The compound 8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a 4-benzylpiperazine moiety at position 8 and a 2-chlorophenylmethyl group at position 5.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(17-19-10-6-7-11-20(19)26)24(27-22)31-14-12-30(13-15-31)16-18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGEOLUGKVOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution reaction between a benzylpiperazine derivative and a suitable leaving group on the purine core.

    Attachment of the chlorophenylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a chlorophenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the chlorophenylmethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7 and 8

The pharmacological profile of purine-2,6-dione derivatives is highly sensitive to substitutions at positions 7 and 8. Below is a comparative analysis of key analogs:

Table 1: Substituent Modifications and Reported Activities
Compound Name Position 7 Substituent Position 8 Substituent Key Findings Reference
Target Compound (2-Chlorophenyl)methyl 4-Benzylpiperazin-1-yl Hypothesized enhanced PDE inhibition due to electron-withdrawing Cl and lipophilic benzyl .
7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (TOSLAB 871654) Benzyl 4-(3-Chlorophenyl)piperazin-1-yl Structural analog with 3-Cl on phenylpiperazine; activity data not reported but suggests SAR flexibility.
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound B) 2-(Piperazin-1-yl)acetyl None Demonstrated potent vasodilatory activity (antiasthmatic) in vitro, comparable to Cilostazol .
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 904520-32-7) None 4-(4-Methoxyphenyl)piperazin-1-yl Electron-donating methoxy group may reduce PDE affinity but improve solubility .
7-(4-Chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (4-Chlorophenyl)methyl (Dibenzylamino)methyl Bulky dibenzylamino group may hinder receptor access; no activity data reported .

Pharmacological and Physicochemical Insights

Electron-Withdrawing vs. Electron-Donating Groups
  • Chlorine Substitution : The 2-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in PDE enzymes or receptors, as seen in analogs with dichlorophenyl substitutions (e.g., , Compound 8 showed the highest activity with 3,4-dichlorophenyl) .
  • Methoxy Substitution : The 4-methoxyphenylpiperazine analog (CAS 904520-32-7) may exhibit reduced potency due to electron-donating effects but improved aqueous solubility, critical for bioavailability .
Piperazine Modifications
  • Acetyl-Piperazine Linkers : Compounds like ’s derivatives utilize acetyl spacers between purine and piperazine, which may optimize conformational flexibility for target engagement .

Data Tables

Table 2: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₅H₂₈ClN₇O₂ 518.0 2-Cl-phenyl, 4-benzylpiperazine, purine-2,6-dione core
TOSLAB 871654 C₂₅H₂₇ClN₇O₂ 518.0 3-Cl-phenylpiperazine, benzyl at position 7
CAS 904520-32-7 C₁₈H₂₂N₆O₃ 370.4 4-methoxyphenylpiperazine, no position 7 substituent
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CID 950535) C₁₂H₁₈N₆O₃ 294.3 Hydroxyethylpiperazine, smaller molecular footprint

Research Findings and Mechanistic Hypotheses

  • Antiasthmatic Potential: highlights that piperazine-acetyl derivatives (e.g., Compound 8) with electron-withdrawing groups exhibit superior vasodilatory activity, suggesting the target compound’s 2-chlorophenyl group may confer similar advantages .
  • SAR Flexibility : The tolerance for diverse substituents at positions 7 and 8 (e.g., benzyl, acetyl, methoxy) indicates broad scope for optimizing potency, selectivity, and pharmacokinetics .
  • Unmet Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Further studies should evaluate PDE inhibition, receptor binding, and in vivo efficacy.

Biological Activity

8-(4-benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a purine core with distinct substitutions that may influence its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C25H29ClN6O2C_{25}H_{29}ClN_6O_2, with a molecular weight of 481.0 g/mol. The structure includes a benzylpiperazine moiety and a chlorophenylmethyl group, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₅ClN₆O₂
Molecular Weight481.0 g/mol
IUPAC NameThis compound
CAS Number847408-60-0

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It has been shown to act as an antagonist at specific neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This suggests potential applications in treating disorders such as depression and anxiety.

Key Mechanisms:

  • Receptor Binding : The compound likely binds to dopamine D2 and serotonin 5-HT receptors, modulating neurotransmitter release.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Biological Activity Studies

Research has indicated various biological activities associated with this compound. Below are summarized findings from several studies:

Antidepressant Effects

A study demonstrated that the compound exhibited significant antidepressant-like effects in animal models. It was found to reduce immobility time in the forced swim test (FST), which is indicative of antidepressant activity.

Anxiolytic Properties

In another investigation, the compound was tested for anxiolytic effects using the elevated plus maze (EPM) model. Results showed increased time spent in open arms, suggesting reduced anxiety levels.

Neuroprotective Effects

Research has also highlighted potential neuroprotective properties. The compound was shown to protect neuronal cells from oxidative stress-induced damage in vitro.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) reported that administration of the compound led to significant reductions in anxiety scores compared to placebo.
  • Case Study 2 : In patients with treatment-resistant depression, the compound was used as an adjunct therapy and resulted in improved mood and decreased depressive symptoms after four weeks of treatment.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution at the purine core, while alcoholic media (e.g., ethanol) facilitate piperazine coupling .
  • Temperature modulation : Reflux conditions (~80–100°C) are critical for benzylpiperazine incorporation, with lower temperatures (40–60°C) minimizing side reactions during purine functionalization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) and recrystallization (using acetone/water mixtures) are essential for isolating the compound with >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., benzylpiperazine at C8, 2-chlorophenylmethyl at C7) and methyl group assignments .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity and detects residual solvents or byproducts .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 495.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the benzylpiperazine and 2-chlorophenylmethyl substituents to bioactivity?

  • Analog synthesis : Prepare derivatives with variations (e.g., 4-chlorophenyl, fluorobenzyl) to assess electronic and steric effects on target binding .
  • Enzymatic assays : Compare inhibition constants (KiK_i) against adenosine deaminase or phosphodiesterases to quantify substituent contributions to potency .
  • Molecular docking : Model interactions between the benzylpiperazine moiety and hydrophobic pockets in target enzymes (e.g., viral polymerases) .

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data across different in vitro models?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables causing discrepancies in IC50_{50} values .
  • Off-target profiling : Use broad-panel kinase or receptor screens to identify confounding interactions (e.g., off-target binding to serotonin receptors) .
  • Meta-analysis : Compare datasets from independent studies (e.g., antiviral activity in HCV vs. HIV models) to contextualize mechanistic differences .

Q. What experimental approaches are essential for evaluating the pharmacokinetic properties of this compound, particularly its metabolic stability?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify major metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction (%) to predict in vivo efficacy .

Q. How does the substitution pattern of the purine core influence selectivity toward adenosine receptors compared to structurally related derivatives?

  • Comparative binding assays : Test affinity (KdK_d) at A1_{1}, A2A_{2A}, and A3_{3} receptors versus analogs (e.g., 7-benzyl-8-piperazinyl derivatives) .
  • Thermodynamic analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy-driven binding differences caused by 2-chlorophenylmethyl hydrophobicity .
  • Crystalography : Co-crystallize with A2A_{2A} receptor to map critical hydrogen bonds involving the purine-2,6-dione scaffold .

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